Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its complex molecular structure, which includes a benzene ring, an acetic acid group, and an aminoiminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate typically involves multiple steps. One common method includes the reaction of benzeneacetic acid with 4-[(aminoiminomethyl)-amino]benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methanesulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the aminoiminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are typically employed.
Major Products Formed
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields amines and alcohols.
Substitution: Results in various substituted benzene derivatives.
Scientific Research Applications
Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting proteases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of proteases. It binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. This mechanism is crucial in various biological processes and has therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid,4-[[4-[(aminoiminomethyl)-amino]benzoyl]oxy]-,hydrochloride
- Benzeneacetic acid,4-[[4-[(aminoiminomethyl)-amino]benzoyl]oxy]-,sodium salt
Uniqueness
Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activities. Its monomethanesulfonate group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
2-[4-[4-(hydrazinylmethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4.CH4O3S/c17-19-10-18-13-5-3-12(4-6-13)16(22)23-14-7-1-11(2-8-14)9-15(20)21;1-5(2,3)4/h1-8,10H,9,17H2,(H,18,19)(H,20,21);1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBRVWBDBFFGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=CNN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.